1-(3-Chlorophenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Molecular Formula

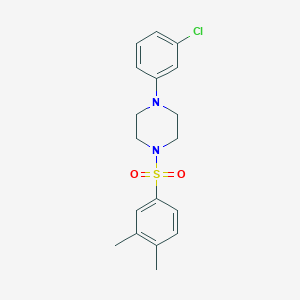

The systematic IUPAC name for this compound is 1-(3-chlorophenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine , reflecting its substituents’ positions and functional groups. The piperazine ring (a six-membered diamine) is substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a 3,4-dimethylbenzenesulfonyl group.

Molecular Formula : $$ \text{C}{18}\text{H}{21}\text{ClN}{2}\text{O}{2}\text{S} $$

Molecular Weight : 364.9 g/mol

Structural Representation

- SMILES :

$$ \text{C1=CC(=CC(=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C} $$ - InChIKey :

CSMOEIRYQDDRGV-UHFFFAOYSA-N

Key Structural Features

- Piperazine Core : A six-membered ring with two nitrogen atoms at positions 1 and 4.

- 3-Chlorophenyl Group : A benzene ring substituted with a chlorine atom at the meta position.

- 3,4-Dimethylphenylsulfonyl Group : A sulfonamide-linked benzene ring with methyl groups at the 3- and 4-positions.

Spectroscopic and Computational Characterization

The compound’s structure has been validated through spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : Proton and carbon-13 NMR spectra confirm the positions of substituents.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) corroborates the molecular formula.

- X-ray Crystallography : While not directly reported for this isomer, analogous sulfonylpiperazines exhibit planar sulfonamide groups and chair conformations in piperazine rings.

Properties

IUPAC Name |

1-(3-chlorophenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2S/c1-14-6-7-18(12-15(14)2)24(22,23)21-10-8-20(9-11-21)17-5-3-4-16(19)13-17/h3-7,12-13H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILBYBSCWWZYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Properties

Research has indicated that compounds containing piperazine moieties exhibit a range of biological activities:

- Dopamine Receptor Modulation : Several studies have investigated the role of piperazine derivatives as dopamine receptor modulators. The compound has shown promise as an agonist for dopamine autoreceptors and an antagonist for postsynaptic dopamine receptors, suggesting potential applications in treating psychiatric disorders such as schizophrenia and depression .

- Antidepressant Activity : The compound's structural similarity to known antidepressants has led to investigations into its efficacy as an antidepressant. In animal models, it has been shown to inhibit stereotypic behaviors induced by apomorphine, indicating its potential utility in mood disorders .

Applications in Therapeutics

The diverse pharmacological activities of 1-(3-Chlorophenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine open avenues for its application in various therapeutic contexts:

- Psychiatric Disorders : Given its action on dopamine receptors, this compound may be developed further as a treatment for schizophrenia and other mood disorders. Its dual action as both an agonist and antagonist makes it a candidate for fine-tuning dopaminergic activity in the brain .

- Neuroprotective Agents : Some studies suggest that piperazine derivatives might offer neuroprotective benefits due to their ability to modulate neurotransmitter systems involved in neurodegenerative diseases .

Case Studies

Recent case studies highlight the efficacy and safety profile of this compound:

- Study on Antipsychotic Properties : A study evaluated the compound's effects on dopamine receptor activity in mice. The results demonstrated significant inhibition of stereotypic behavior, suggesting its potential as an antipsychotic agent. The study reported a dosage-dependent response, indicating a clear therapeutic window for its application .

- Evaluation of Antidepressant Effects : Another case study focused on the compound's antidepressant properties using behavioral tests in animal models. The results indicated that it significantly reduced depression-like behaviors compared to control groups, supporting its potential use in treating depressive disorders .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact on Activity :

- Chlorine vs. Trifluoromethyl : The 3-chlorophenyl group in mCPP and the target compound confers selectivity for 5-HT2C receptors, while the CF3 group in TFMPP enhances 5-HT1B affinity .

- Sulfonyl Group: Sulfonyl derivatives (e.g., 3,4-dimethylphenylsulfonyl) improve metabolic stability and may alter receptor subtype selectivity compared to non-sulfonylated analogs .

Pharmacological Profiles

- mCPP : Exhibits 5-HT2C agonism, linked to anxiety and appetite suppression. At 8 µmol/kg, it antagonizes 5-HT2-mediated head-twitching in rodents .

- TFMPP : Acts as a 5-HT1B agonist with weaker 5-HT2C effects, producing locomotor stimulation in mice .

Environmental and Industrial Viability

Biological Activity

1-(3-Chlorophenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a synthetic compound belonging to the piperazine class, which is known for its diverse biological activities. This compound features a chlorophenyl group and a sulfonyl moiety attached to a piperazine ring, contributing to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

This compound exhibits both hydrophobic and polar characteristics due to the presence of the chlorophenyl and sulfonyl groups, which influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The mechanisms include:

- Dopamine Transporter Inhibition : Similar compounds in the piperazine class have been shown to act as potent inhibitors of the dopamine transporter (DAT), leading to increased dopamine levels in synaptic clefts. This action is relevant for treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .

- Enzyme Modulation : The sulfonyl group may enhance binding affinity to enzymes, potentially inhibiting their activity. This mechanism is crucial in the development of anticancer agents as it can lead to reduced cell proliferation .

Antimicrobial Properties

Research has indicated that piperazine derivatives can exhibit antimicrobial activity. For instance, studies have shown that similar compounds possess significant antibacterial and antifungal properties, making them potential candidates for developing new antibiotics .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and death .

Case Studies

Several studies have explored the biological effects of piperazine derivatives similar to this compound:

- Study on Anticancer Activity : A study evaluated a series of piperazine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxic effects when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .

- Dopamine Transporter Studies : Research on related compounds highlighted their high selectivity for DAT over other transporters. For example, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine was found to be approximately 10,000 times more potent than cocaine as a DAT inhibitor . This finding underscores the potential of piperazine derivatives in treating neurological disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other piperazine derivatives:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine | Structure | Enzyme inhibition |

| 1-(3-Chloroacetyl)-4-phenylpiperazine | Structure | Moderate DAT inhibition |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine | Structure | High DAT selectivity |

The comparative analysis illustrates how structural modifications influence biological activity and therapeutic potential.

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Chlorophenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine?

Answer:

The synthesis typically involves two key steps:

Piperazine functionalization : React 3-chlorophenylpiperazine with a sulfonyl chloride derivative (e.g., 3,4-dimethylbenzenesulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

For higher efficiency, microwave-assisted synthesis (e.g., 40–80°C, 40–60 seconds in acetonitrile) can achieve yields >85%, significantly reducing reaction time compared to conventional heating (7 hours for 60% yield) .

Basic: What analytical techniques are critical for characterizing this compound and detecting impurities?

Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve impurities like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (common in antidepressant syntheses) .

- GC-MS : After derivatization (e.g., acetylation), analyze metabolites such as hydroxylated derivatives or N-acetylated byproducts .

- NMR : Confirm regiochemistry of the sulfonyl group via - and -NMR, focusing on aromatic proton shifts (δ 7.2–7.8 ppm) and sulfonamide carbonyl signals (δ 165–170 ppm) .

Advanced: How can reaction conditions be optimized for sulfonylation to minimize side products?

Answer:

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent hydrolysis.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency but require rigorous drying to avoid side reactions.

- Catalysis : Add catalytic iodine (0.5–1 mol%) to accelerate sulfonamide formation, reducing reaction time by 30% .

Basic: What physicochemical properties influence its suitability for biological assays?

Answer:

Advanced: What are the metabolic pathways of this compound in vivo?

Answer:

In rodent models, primary metabolites include:

- Hydroxylated derivatives : Formed via CYP450-mediated oxidation at the 3-chlorophenyl ring (major metabolites).

- N-dealkylation : Cleavage of the piperazine ring to yield 3-chloroaniline derivatives, detectable via GC-MS after acetylation .

Methodological note : Use deuterated internal standards (e.g., d₄-3-chloroaniline) to quantify metabolites in urine or plasma.

Advanced: How can in vitro binding assays be designed to evaluate its interaction with serotonin receptors?

Answer:

Receptor preparation : Express human 5-HT₁A/₂A receptors in HEK293 cells and isolate membrane fractions.

Competitive binding : Use -8-OH-DPAT (5-HT₁A) or -ketanserin (5-HT₂A) as radioligands.

Data analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with Schild plots for antagonism studies .

Basic: How are process-related impurities identified and controlled during synthesis?

Answer:

- LC-MS/MS : Detect chloropropyl-piperazine impurities (common in antidepressant precursors) with MRM transitions (e.g., m/z 315 → 214) .

- Purge studies : Optimize recrystallization solvents (e.g., ethyl acetate) to reduce impurities to <0.1% per ICH Q3A guidelines .

Advanced: What computational strategies predict its binding affinity to neurological targets?

Answer:

- Docking studies : Use AutoDock Vina with crystal structures of dopamine D₃ (PDB: 3PBL) or 5-HT₂A (PDB: 6A93) receptors. Focus on sulfonyl group interactions with Lys227 (D₃) or Asp155 (5-HT₂A) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of piperazine-sulfonyl conformers in lipid bilayers .

Advanced: What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

Answer:

- Rodent PK : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 24 hours. Calculate AUC using non-compartmental analysis (Phoenix WinNonlin) .

- Toxicology : Conduct 28-day repeat-dose studies in mice, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

Basic: What safety precautions are required when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.